NNMT Enzyme Inhibition Potency (Ki) Compared to Representative Small-Molecule NNMT Inhibitors
The target compound inhibits recombinant human NNMT with a Ki of 89 nM, as measured in a biochemical assay using N-terminal His6-tagged wild-type human NNMT expressed in E. coli [1]. This places it in the moderate-potency range among published small-molecule NNMT inhibitors. For context, the potent bisubstrate inhibitor II399 achieves a Ki of 5.9 nM , while the monocyclic naphthalene-containing analog from the Ruf group shows an IC50 of 1.41 μM . The target compound thus offers a distinct potency window alongside a structurally differentiated scaffold.
| Evidence Dimension | NNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | II399 (bisubstrate inhibitor): Ki = 5.9 nM; Naphthalene-containing analog (Ruf et al.): IC50 = 1.41 μM |
| Quantified Difference | ~15-fold less potent than II399; ~16-fold more potent than the Ruf naphthalene analog (by IC50 approximation) |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level [1]; comparator assays as described in respective references. |
Why This Matters
The moderate Ki confirms target engagement at pharmacologically relevant concentrations and distinguishes the compound from both ultra-potent bisubstrate inhibitors and weaker substrate-mimetic analogs, guiding selection for hit-to-lead programs requiring balanced potency and ligand efficiency.
- [1] BindingDB, BDBM50247634 (CHEMBL4067973). Affinity Data: Ki 89 nM for human NNMT. View Source
